2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-7-methyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-7-methyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrole and furan derivatives, followed by their coupling with the benzothieno[2,3-d]pyrimidinone core. Key steps include:
Formation of the Pyrrole Derivative: This involves the reaction of 2,5-dimethylpyrrole with 2-furylmethyl chloride under basic conditions.
Coupling with Benzothieno[2,3-d]pyrimidinone: The pyrrole derivative is then coupled with benzothieno[2,3-d]pyrimidinone using a thioether linkage, facilitated by a suitable thiol reagent.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring catalysts and specific temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-7-methyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the furan and pyrrole rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ketone and thioether groups, converting them to alcohols and thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan and pyrrole oxides, while reduction can produce alcohol and thiol derivatives.
Scientific Research Applications
2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-7-methyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.
Medicine: Explored for its therapeutic potential, particularly in the development
Properties
Molecular Formula |
C30H29N3O3S2 |
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Molecular Weight |
543.7 g/mol |
IUPAC Name |
2-[2-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7-methyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C30H29N3O3S2/c1-18-11-12-23-26(14-18)38-28-27(23)29(35)33(21-8-5-4-6-9-21)30(31-28)37-17-25(34)24-15-19(2)32(20(24)3)16-22-10-7-13-36-22/h4-10,13,15,18H,11-12,14,16-17H2,1-3H3 |
InChI Key |
GNQXDRBPSKNAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)CC5=CC=CO5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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